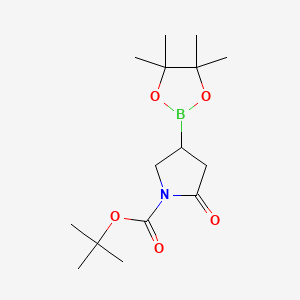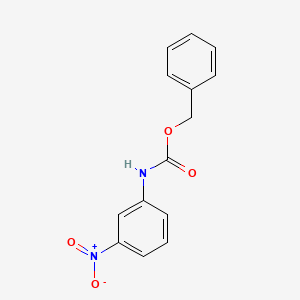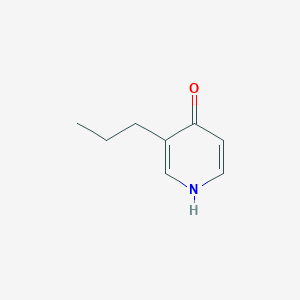![molecular formula C10H10ClF3N2O2 B15302841 Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)
Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate is a chemical compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridyl group substituted with chlorine and trifluoromethyl groups, making it a valuable molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable amino acid derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate involves its interaction with specific molecular targets. For instance, in agricultural applications, it acts as a proherbicide that is hydrolyzed to its active form, which inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis in plants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloxyfop-P-methyl: A similar compound used as a herbicide with a comparable mechanism of action.
Fluazifop-P-butyl: Another herbicide with a similar structure and function.
Uniqueness
Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate is unique due to its specific substitution pattern on the pyridyl ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H10ClF3N2O2 |
|---|---|
Molekulargewicht |
282.64 g/mol |
IUPAC-Name |
methyl 2-amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-18-9(17)7(15)3-5-2-6(10(12,13)14)4-16-8(5)11/h2,4,7H,3,15H2,1H3 |
InChI-Schlüssel |
WJGMYJSNIUAHAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=C(N=CC(=C1)C(F)(F)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)

![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)

![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)




![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)


